molecular formula C11H15N3O B1399211 3-(Piperazin-2-yl)benzamide CAS No. 1316223-16-1

3-(Piperazin-2-yl)benzamide

Cat. No.: B1399211
CAS No.: 1316223-16-1
M. Wt: 205.26 g/mol
InChI Key: GBOUMKZMZNOCTI-UHFFFAOYSA-N
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Description

3-(Piperazin-2-yl)benzamide is an organic compound that features a benzamide group attached to a piperazine ring

Biochemical Analysis

Biochemical Properties

3-(Piperazin-2-yl)benzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including protein kinases and proteases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions. For instance, this compound has been found to inhibit certain protein kinases, which are crucial for cell signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, this compound has been shown to inhibit the activity of certain protein kinases by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to have therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes metabolic transformations, including hydroxylation and conjugation reactions, which are catalyzed by enzymes such as cytochrome P450. These metabolic pathways can influence the bioavailability and efficacy of this compound, as well as its potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ABC transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-2-yl)benzamide typically involves the reaction of 3-aminobenzamide with piperazine. One common method includes the following steps:

    Starting Materials: 3-aminobenzamide and piperazine.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions.

    Procedure: The 3-aminobenzamide is dissolved in the solvent, and piperazine is added to the solution. The mixture is then heated under reflux for several hours.

    Purification: After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperazines.

Scientific Research Applications

3-(Piperazin-2-yl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperazin-1-yl)benzamide
  • 3-(Piperidin-2-yl)benzamide
  • 3-(Morpholin-2-yl)benzamide

Uniqueness

3-(Piperazin-2-yl)benzamide is unique due to the presence of the piperazine ring, which imparts specific chemical and biological properties. This ring structure can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design.

Properties

IUPAC Name

3-piperazin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-11(15)9-3-1-2-8(6-9)10-7-13-4-5-14-10/h1-3,6,10,13-14H,4-5,7H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOUMKZMZNOCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C2=CC(=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308018
Record name Benzamide, 3-(2-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1316223-16-1
Record name Benzamide, 3-(2-piperazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1316223-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-(2-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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